
Totrombopag
Descripción general
Descripción
Totrombopag es un agonista del receptor de trombopoyetina, de molécula pequeña, no peptídica y biodisponible por vía oral. Induce la proliferación y diferenciación de megacariocitos y células progenitoras, aumentando en última instancia la producción de plaquetas. This compound se ha desarrollado para el tratamiento de la púrpura trombocitopénica inmunitaria .
Métodos De Preparación
Totrombopag se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 1H-pirazola-4,5-diona con 3,4-dimetilfenilo y grupos 3-metilo, seguido de la adición de un grupo hidrazona. Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción . Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Totrombopag experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, que pueden tener diferentes actividades biológicas.
Sustitución: this compound puede sufrir reacciones de sustitución en las que grupos funcionales específicos son reemplazados por otros, lo que lleva a la formación de nuevos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Immune Thrombocytopenia (ITP)
Totrombopag has been evaluated extensively in clinical trials for its efficacy in treating chronic ITP. In a Phase III study, it was found that patients receiving this compound achieved significant increases in platelet counts compared to placebo, demonstrating a response rate of approximately 40% over an 8-week period . The drug's ability to maintain platelet counts above 50 x 10^9/L was observed consistently throughout treatment.
Table 1: Efficacy of this compound in ITP Clinical Trials
Study | Patient Cohort | Response Rate (%) | Duration of Treatment |
---|---|---|---|
PETIT2 | Pediatric ITP patients | 39.7% vs. 3.4% (placebo) | 8 weeks |
EXTEND | Adults with chronic ITP | 85.8% achieved response | Up to 8.76 years |
Combination Therapy
Recent studies have explored the use of this compound in combination with other therapies, such as cyclosporine, for patients refractory to standard treatments. A study involving patients who had previously failed multiple therapies showed promising results when combining this compound with low-dose cyclosporine, suggesting improved outcomes for this difficult-to-treat population .
Safety Profile
The safety profile of this compound has been assessed across various studies, revealing that adverse events are generally consistent with those observed in other thrombopoietin receptor agonists. Common adverse events include nasopharyngitis and respiratory infections, with serious adverse events occurring at similar rates as placebo groups . Long-term studies indicate that significant complications such as thromboembolic events and hepatobiliary issues are infrequent .
Case Study: Efficacy in Pediatric Patients
In a clinical trial focused on pediatric patients with chronic ITP, this compound demonstrated a significant increase in platelet counts and was well-tolerated among participants who had previously failed standard therapies. The results indicated that nearly 40% of participants achieved a sustained platelet response over the treatment period, marking an important advancement for treatment options in this demographic .
Case Study: Long-term Use
A long-term follow-up study (EXTEND) evaluated the effects of this compound over several years in adults with chronic ITP. The study reported sustained increases in platelet counts and a notable reduction in bleeding episodes among participants . This underscores the potential for this compound to provide lasting benefits for patients requiring ongoing management of their condition.
Mecanismo De Acción
Totrombopag ejerce sus efectos uniéndose y activando el receptor de trombopoyetina (TPO-R) en la superficie de los megacariocitos y las células progenitoras. Esta activación desencadena vías de señalización intracelular, incluida la fosforilación de las proteínas STAT y JAK, lo que lleva a la proliferación y diferenciación de estas células. A diferencia de otros agonistas del receptor de trombopoyetina, this compound no activa la vía AKT .
Comparación Con Compuestos Similares
Totrombopag es único entre los agonistas del receptor de trombopoyetina debido a su estructura molecular específica y su mecanismo de acción. Los compuestos similares incluyen:
La singularidad de this compound radica en su estructura no peptídica y su capacidad para activar selectivamente vías de señalización específicas sin afectar a otras, lo que lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos.
Actividad Biológica
Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.
This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.
Key Findings on Mechanism
- Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .
- Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:
- Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.
- Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .
- Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.
Clinical Efficacy
Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.
Case Studies and Clinical Trials
- Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .
- Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .
- Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.
Comparative Efficacy Table
Parameter | This compound | Eltrombopag | Romiplostim |
---|---|---|---|
Binding Affinity (KD) | Similar to other TPO-R agonists | Similar | Similar |
Peak Plasma Concentration | 2-6 hours | 2-6 hours | 3-5 hours |
Half-Life | 21-32 hours | 5-9 hours | 3 days |
Platelet Count Response | 89% ≥30 × 10^9/L | Varies by study | Varies by study |
Treatment-Free Response | 18% | Varies by study | Varies by study |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:
- Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .
- Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .
Propiedades
Fórmula molecular |
C25H22N8O2 |
---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |
Clave InChI |
KWJKFQSAMABKBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.